1-Methyl-2-propylnaphthalene
Description
1-Methyl-2-propylnaphthalene (CAS: Not explicitly listed in provided evidence) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene ring substituted with a methyl group at position 1 and a propyl group at position 2. Its molecular formula is C₁₄H₁₆, with a molecular weight of 184.28 g/mol (based on structural analogs in ). This compound is structurally related to simpler alkylnaphthalenes like 1-methylnaphthalene and 2-methylnaphthalene but differs in the length and branching of the alkyl chain. Alkylnaphthalenes are commonly studied for their environmental persistence, toxicity, and applications in industrial solvents and fuels .
Properties
CAS No. |
39036-65-2 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-methyl-2-propylnaphthalene |
InChI |
InChI=1S/C14H16/c1-3-6-12-9-10-13-7-4-5-8-14(13)11(12)2/h4-5,7-10H,3,6H2,1-2H3 |
InChI Key |
OBDGBXBPFKTXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-propylnaphthalene can be synthesized through Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-propylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding naphthoquinones.
Reduction: Catalytic hydrogenation can reduce the aromatic ring to form tetrahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Nitro, sulfo, or halogenated naphthalene derivatives.
Scientific Research Applications
1-Methyl-2-propylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its aromatic structure, which can interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-2-propylnaphthalene involves its interaction with molecular targets through its aromatic ring. The compound can undergo electrophilic aromatic substitution reactions, allowing it to form covalent bonds with various electrophiles. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern and alkyl chain length significantly influence physicochemical properties. Key comparisons include:
Key Trends :
- Alkyl Chain Length: Longer chains (e.g., propyl vs.
- Substitution Position : 1-methyl vs. 2-methyl substitution alters metabolic pathways; 2-methylnaphthalene is more rapidly oxidized in vivo than 1-methylnaphthalene .
Toxicological Profiles
Data from the Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene (–10) highlight critical differences:
Mechanistic Insights :
- Metabolism : Methylnaphthalenes undergo cytochrome P450-mediated oxidation to epoxides and dihydrodiols, which are cytotoxic . Propyl groups may prolong metabolic activation, increasing persistence.
- Reactive Oxygen Species (ROS) : Longer alkyl chains (e.g., propyl) may enhance ROS generation, exacerbating oxidative stress in tissues .
Environmental Fate and Biomonitoring
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